molecular formula C6H11NO2 B1647580 1-Morpholin-2-YL-ethanone CAS No. 1228748-70-6

1-Morpholin-2-YL-ethanone

Cat. No. B1647580
CAS RN: 1228748-70-6
M. Wt: 129.16 g/mol
InChI Key: SUKQFFFOGFYYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Morpholin-2-YL-ethanone, also known as 1-(2-morpholinyl)ethanone, is an organic compound with the linear formula C6H11NO2 . It has a molecular weight of 129.16 . The compound is a colorless liquid .


Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs, such as this compound, often starts from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO2/c1-5(8)6-4-7-2-3-9-6/h6-7H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a colorless liquid . It has a molecular weight of 129.16 and a linear formula of C6H11NO2 .

Scientific Research Applications

Catalytic Enantioselective Synthesis of Morpholinones

Chiral morpholinones, important in organic synthesis and as pharmacophores, are synthesized via a catalytic enantioselective process involving 1-Morpholin-2-YL-ethanone. This method, utilizing a chiral phosphoric acid catalyst, enables the construction of C3-substituted morpholinones through a domino heteroannulation followed by an asymmetric aza-benzilic ester rearrangement. The process facilitates the synthesis of neurokinin-1 receptor antagonists like L-742,694 (He, Wu, Wang, & Zhu, 2021).

Photophysical Characterization and X-Ray Analysis

The compound this compound has been used in the synthesis of 4,4′-Diacetylstilbene, showcasing its utility in producing materials with specific photophysical properties. The synthesized compounds exhibit luminescence and are characterized by their absorption and emission spectra, demonstrating the potential of this compound in developing new photoluminescent materials (Pye, Fronczek, & Isovitsch, 2010).

Cancer Treatment Research

In the realm of cancer therapy, this compound derivatives have been identified as potential DNA-dependent protein kinase (DNA-PK) inhibitors. These compounds show promise in enhancing the cytotoxicity of treatments inducing DNA double-strand breaks (DSBs), suggesting a novel approach to cancer treatment that targets DNA repair pathways (Kashishian et al., 2003).

Antimicrobial Activity

The synthesis of novel pyrazole derivatives from this compound has been explored for antimicrobial applications. These compounds show significant activity against Staphylococcus aureus and Escherichia coli, highlighting the antimicrobial potential of morpholin-2-yl-ethanone derivatives (Khumar, Ezhilarasi, & Prabha, 2018).

Safety and Hazards

The safety data sheet for 1-Morpholin-2-YL-ethanone indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause harm if swallowed, inhaled, or comes into contact with skin or eyes .

Biochemical Analysis

Biochemical Properties

1-Morpholin-2-YL-ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The interaction with these enzymes can lead to the activation or inhibition of metabolic pathways, affecting the overall biochemical processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in alterations in cell function, including changes in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a critical role in cell signaling . This inhibition can lead to changes in gene expression and cellular responses, ultimately affecting cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage . It is important to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways are crucial for the detoxification and elimination of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and overall effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum. This localization is often mediated by targeting signals or post-translational modifications, which direct the compound to its site of action.

properties

IUPAC Name

1-morpholin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5(8)6-4-7-2-3-9-6/h6-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKQFFFOGFYYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 2-acetylmorpholine-4-carboxylate (6.9 g, 30.0 mmol) in DCM (80 mL) was added TFA (20 mL). The mixture was stirred at room temperature for 4 hr. The reaction mixture was concentrated to give 1-(morpholin-2-yl)ethanone (3.9 g, crude) for next step.
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Morpholin-2-YL-ethanone
Reactant of Route 2
1-Morpholin-2-YL-ethanone
Reactant of Route 3
Reactant of Route 3
1-Morpholin-2-YL-ethanone
Reactant of Route 4
Reactant of Route 4
1-Morpholin-2-YL-ethanone
Reactant of Route 5
Reactant of Route 5
1-Morpholin-2-YL-ethanone
Reactant of Route 6
Reactant of Route 6
1-Morpholin-2-YL-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.